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Compound of Interest

Compound Name: 1-Methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1199643 Get Quote

An In-depth Technical Guide to 1-Methyl-1H-
pyrrolo[2,3-b]pyridine
This technical guide provides a comprehensive overview of the physical, chemical, and

biological properties of 1-Methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of

significant interest in medicinal chemistry and drug discovery. This document is intended for

researchers, scientists, and professionals in the field of drug development.

Core Compound Properties
1-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 1-methyl-7-azaindole, is a bicyclic

aromatic compound. The core structure, 1H-pyrrolo[2,3-b]pyridine, is a key scaffold in

numerous biologically active molecules. The addition of a methyl group at the N1 position can

significantly influence its physicochemical and pharmacological properties.

Physical and Chemical Data
The following table summarizes the key physical and chemical properties of 1-Methyl-1H-
pyrrolo[2,3-b]pyridine.
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Property Value Source

Molecular Formula C₈H₈N₂ [1]

Molecular Weight 132.16 g/mol [1]

Appearance
Light yellow to green-yellow

liquid
[1]

Boiling Point
112-116 °C (at 21 Torr)[1],

254.2 °C (at 760 mmHg)

Density 1.107 g/cm³ (at 22 °C) [1]

pKa (Predicted) 5.35 ± 0.30 [1]

Flash Point 107.6 °C

Solubility
Soluble in common organic

solvents.

CAS Number 27257-15-4 [1]

Spectral Data
Detailed experimental spectral data for 1-Methyl-1H-pyrrolo[2,3-b]pyridine is not readily

available in peer-reviewed literature. However, based on the known spectra of the parent

compound, 1H-pyrrolo[2,3-b]pyridine, and general principles of spectroscopy, the expected

spectral characteristics are outlined below.

1.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons

on the pyridine and pyrrole rings, as well as a characteristic singlet for the N-methyl group. The

chemical shifts (δ) in ppm relative to TMS are predicted as follows:

N-CH₃: A singlet around 3.6-3.8 ppm.

Pyrrole Protons (H2, H3): Doublets in the range of 6.5-7.5 ppm.
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Pyridine Protons (H4, H5, H6): A set of multiplets in the aromatic region, typically between

7.0 and 8.5 ppm.

1.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the eight carbon atoms. The predicted

chemical shifts are:

N-CH₃: A signal in the aliphatic region, around 30-35 ppm.

Pyrrole Carbons: Signals in the range of 100-130 ppm.

Pyridine Carbons: Signals in the range of 115-150 ppm.

1.2.3. FT-IR Spectroscopy (Predicted)

The infrared spectrum will exhibit characteristic absorption bands for the aromatic C-H and

C=C/C=N bonds.

Wavenumber (cm⁻¹) Vibration

3100-3000 Aromatic C-H stretch

3000-2850 Aliphatic C-H stretch (from methyl group)

1600-1450 Aromatic C=C and C=N stretching

1470-1450 C-H bending (methyl group)

1.2.4. Mass Spectrometry

The electron ionization mass spectrum is expected to show a prominent molecular ion peak

(M⁺) at m/z = 132. The fragmentation pattern of 1H-pyrrolo[2,3-b]pyridine derivatives often

involves the loss of HCN or cleavage of substituents.[2]

Experimental Protocols
Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubs.rsc.org/en/content/articlelanding/1970/j2/j29700000459
https://www.benchchem.com/product/b1199643?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A common and efficient method for the synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine is the

N-methylation of 1H-pyrrolo[2,3-b]pyridine (7-azaindole).

Materials:

1H-pyrrolo[2,3-b]pyridine (7-azaindole)

Sodium hydride (NaH), 60% dispersion in mineral oil

Iodomethane (CH₃I)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

Water

Anhydrous sodium sulfate

Procedure:

To a solution of 1H-pyrrolo[2,3-b]pyridine in anhydrous DMF at 0 °C under an inert

atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.

Stir the resulting mixture at 0 °C for 1 hour.

Slowly add iodomethane to the reaction mixture, maintaining the temperature at 0 °C.

Continue stirring at 0 °C for an additional hour.

Quench the reaction by the slow addition of ice-cold water.

Extract the aqueous mixture with ethyl acetate.

Combine the organic layers and dry over anhydrous sodium sulfate.

Filter and concentrate the solution under reduced pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel.
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Reaction Setup Methylation Work-up & Purification

Dissolve 7-azaindole
in anhydrous DMF Cool to 0°C Add NaH portion-wise Stir for 1 hour at 0°C Add Iodomethane

dropwise at 0°C Stir for 1 hour at 0°C Quench with
ice-cold water

Extract with
Ethyl Acetate

Dry organic phase
(Na₂SO₄)

Concentrate under
reduced pressure

Purify by column
chromatography 1-Methyl-1H-pyrrolo[2,3-b]pyridine

Click to download full resolution via product page

Caption: Synthetic workflow for 1-Methyl-1H-pyrrolo[2,3-b]pyridine.

Chemical Reactivity and Biological Significance
Chemical Reactivity
The 1H-pyrrolo[2,3-b]pyridine scaffold undergoes various electrophilic substitution reactions,

primarily at the 3-position of the pyrrole ring.[3] Common reactions include nitration,

halogenation, and Friedel-Crafts acylation. The N1-methylation in 1-Methyl-1H-pyrrolo[2,3-
b]pyridine can influence the electron density of the ring system, potentially affecting the

regioselectivity and reactivity in such transformations. The pyridine nitrogen can act as a

nucleophile or a base and can be protonated or alkylated.

Electrophilic Substitution Pyridine Nitrogen Reactivity

1-Methyl-1H-pyrrolo[2,3-b]pyridine

Nitration (HNO₃/H₂SO₄)

 @ C3

Halogenation (NBS, NCS)

 @ C3

Friedel-Crafts Acylation

 @ C3

Protonation (Acid)

 @ N7

N-Alkylation (Alkyl Halide)

 @ N7

Click to download full resolution via product page

Caption: General reactivity of the 1-Methyl-1H-pyrrolo[2,3-b]pyridine core.

Biological Significance and Signaling Pathways
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The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in drug discovery, with numerous

derivatives showing potent inhibitory activity against a range of protein kinases and other

enzymes. While 1-Methyl-1H-pyrrolo[2,3-b]pyridine itself is primarily a building block, its

derivatives have been extensively investigated as inhibitors of signaling pathways implicated in

cancer and inflammation.

Notable targets of 1H-pyrrolo[2,3-b]pyridine derivatives include:

Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is a key

driver in various cancers. Derivatives of this scaffold have been developed as potent FGFR

inhibitors.[4][5][6]

Janus Kinases (JAKs): The JAK-STAT pathway is crucial for cytokine signaling in the

immune system. 1H-pyrrolo[2,3-b]pyridine-based compounds have been identified as

selective JAK inhibitors for the treatment of autoimmune diseases and malignancies.[7]

Phosphodiesterase 4B (PDE4B): PDE4B is involved in the inflammatory response, and its

inhibition is a therapeutic strategy for inflammatory diseases. Carboxamide derivatives of 1H-

pyrrolo[2,3-b]pyridine have shown potent and selective PDE4B inhibition.[8]

The diagram below illustrates the general mechanism by which inhibitors based on the 1-
Methyl-1H-pyrrolo[2,3-b]pyridine scaffold can modulate these key signaling pathways.
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Caption: Inhibition of key signaling pathways by derivatives of the core scaffold.

Conclusion
1-Methyl-1H-pyrrolo[2,3-b]pyridine is a valuable heterocyclic building block with favorable

physicochemical properties for drug design. Its core scaffold is a cornerstone in the

development of targeted therapies for a multitude of diseases, particularly in oncology and

immunology. Further exploration of the chemical space around this privileged structure holds

significant promise for the discovery of novel therapeutics. This guide provides a foundational

understanding for researchers aiming to leverage the potential of this versatile compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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